[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
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Overview
Description
[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chloro and methylanilino groups suggests it may have unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 2-chloropyridine-3-carboxylic acid, which is then esterified to form the corresponding ester. The ester is then reacted with 2-(4-chloro-2-methylanilino)-2-oxoethyl chloride under basic conditions to yield the final product.
Esterification: 2-chloropyridine-3-carboxylic acid is treated with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester.
Nucleophilic Substitution: The ester is then reacted with 2-(4-chloro-2-methylanilino)-2-oxoethyl chloride in the presence of a base (e.g., triethylamine) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylanilino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro groups.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine and aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The presence of the chloro and methylanilino groups suggests it might interact with biological targets in unique ways.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug development, particularly in the design of molecules that can interact with specific enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its chemical stability and reactivity
Mechanism of Action
The mechanism of action of [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and methylanilino groups could facilitate binding to active sites or influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3-carboxylate derivatives: These compounds share the pyridine carboxylate core and can exhibit similar reactivity and applications.
4-Chloro-2-methylaniline derivatives: Compounds with this moiety are known for their biological activity and are used in various chemical syntheses.
Uniqueness
What sets [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate apart is the combination of these two functional groups in a single molecule
Properties
IUPAC Name |
[2-(4-chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-9-7-10(16)4-5-12(9)19-13(20)8-22-15(21)11-3-2-6-18-14(11)17/h2-7H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQWGOBOGGHBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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